1-Oxa-7-azaspiro[5.5]undecan-8-one
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-oxa-7-azaspiro[5.5]undecan-8-one |
InChI |
InChI=1S/C9H15NO2/c11-8-4-3-6-9(10-8)5-1-2-7-12-9/h1-7H2,(H,10,11) |
InChI Key |
URDDYOKYLKGRBP-UHFFFAOYSA-N |
SMILES |
C1CCOC2(C1)CCCC(=O)N2 |
Canonical SMILES |
C1CCOC2(C1)CCCC(=O)N2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis, particularly in the construction of complex molecules. Its spirocyclic nature allows for diverse functionalization, making it a valuable intermediate in synthesizing various organic compounds.
Reactivity
1-Oxa-7-azaspiro[5.5]undecan-8-one can undergo several reactions, including:
- Nucleophilic Substitution: The azaspiro framework can react with various nucleophiles, leading to the formation of new derivatives.
- Oxidation and Reduction: The compound can be oxidized to form nitroso or nitro derivatives or reduced to yield amino derivatives, expanding its utility in synthetic chemistry .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit biological activity that could be harnessed for therapeutic purposes. For instance, derivatives of spirocyclic compounds have shown promise as potential drugs targeting specific biological pathways.
Case Studies
One notable study involved the synthesis of azaspirocyclic derivatives that demonstrated significant biological activity against certain cancer cell lines, suggesting that this compound could be a precursor for developing anticancer agents . The mechanism of action often involves interaction with cellular receptors or enzymes, modulating biological processes effectively.
Material Science
Development of New Materials
The compound's unique structural properties make it suitable for developing new materials with specific functionalities. It can be incorporated into polymers or used as a component in advanced materials that require specific mechanical or chemical properties.
Applications in Coatings and Adhesives
Due to its reactivity, this compound can be used in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-Oxa-7-azaspiro[5.5]undecan-8-one and analogous spirocyclic compounds:
Key Findings:
Smaller spiro[4.4] systems (e.g., pseurotins) exhibit higher rigidity, favoring interactions with enzymes like chitin synthase .
Heteroatom Influence :
- Replacement of oxygen with sulfur (e.g., 1-thia-4-azaspiro[4.5]decane) alters electronic properties and enhances lipophilicity, improving membrane permeability in anticancer agents .
- The ketone at C8 in the target compound may serve as a reactive site for further functionalization, similar to the benzoyl group in pseurotins .
Synthetic Accessibility: Schmidt rearrangements (used in pentacycloundecanone derivatives) and asymmetric syntheses (e.g., D-glucose-derived routes) are common for spirocyclic lactams . Multicomponent reactions (e.g., thioglycoside synthesis) offer efficient routes to sulfur-containing analogs .
Bioactivity Trends: Spiro[4.4] systems with olefinic side chains (e.g., pseurotins) show neuroactive properties, while [4.5] GABA analogs target neurotransmitter pathways .
Preparation Methods
Synthetic Strategies for 1-Oxa-7-azaspiro[5.5]undecan-8-one
Rhodium(II)-Catalyzed C–H Insertion
A pivotal methodology involves rhodium(II)-catalyzed intramolecular C–H insertion of diazo precursors. Lombard et al. developed a third-generation approach using substituted tetrahydropyranyl acetals with proximal diazoester groups (Fig. 1A). Treatment with Rh₂(OAc)₄ (3 mol%) in dichloromethane induced hydride transfer to the rhodium carbene, forming an oxonium enolate zwitterion. Subsequent cyclization yielded the spiroacetal with >98% selectivity for retention at the anomeric center (Table 1).
Mechanistic Insight : Density functional theory (DFT) calculations revealed a two-step process:
Robinson Annelation Followed by Hydrogenation
Fröhlich et al. employed Robinson annelation of 4-heterocyclic carboxaldehydes (e.g., 2H-tetrahydropyran-4-carboxaldehyde) with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones. Subsequent hydrogenation (H₂, Pd/C, ethyl acetate) saturated the enone, furnishing the target spirocycle in 65–78% yield (Table 2).
Tandem Conjugate Addition/Dipolar Cycloaddition
Padwa et al. demonstrated a stereoselective route via oxime conjugate addition to dienes, generating transient nitrones that undergo intramolecular dipolar cycloaddition (Fig. 1B). Reductive N–O bond cleavage (5% Na/Hg) afforded azaspiro[5.5]undecanes, which were further elaborated to the target ketone.
Methodologies and Experimental Details
Rhodium-Catalyzed Spirocyclization
Diazo Precursor Synthesis
- Substrate Preparation : Ethyl acetoacetate was alkylated with a brominated tetrahydropyran under basic conditions (K₂CO₃, DMF).
- Diazo Transfer : The resultant ester underwent diazo transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) and Et₃N in methanol.
Cyclization Conditions
Comparative Analysis of Preparation Methods
Key Observations :
- Rhodium catalysis offers superior stereocontrol but requires intricate diazo precursors.
- Robinson annelation provides higher overall yields but lacks stereochemical modulation.
Stereochemical and Mechanistic Considerations
Anomeric Effect in Spirocycle Stability
Q & A
Q. What are the key synthetic strategies for constructing the 1-oxa-7-azaspiro[5.5]undecan-8-one scaffold?
The synthesis often involves stereoselective cyclization and ketone-based intermediates. For example, 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone has been used as a starting material to achieve stereocontrol in similar spiro compounds via intramolecular cyclization. Reaction conditions (e.g., temperature, catalysts) are critical for avoiding side products like regioisomers . Continuous-flow microreactor systems have also been employed for safer and more efficient synthesis of analogous spiro compounds, reducing reaction times and improving yields .
Q. How can the purity and identity of this compound be validated in a research setting?
High-resolution analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR): - and -NMR can confirm spirocyclic connectivity and stereochemistry. DEPT experiments help distinguish CH, CH, and CH groups .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities (e.g., related azaspiro derivatives) using reference standards like those listed in pharmacopeial guidelines .
- HPLC with specialized columns (e.g., Chromolith or Purospher®STAR) ensures purity by separating closely related structural analogs .
Q. What safety precautions are necessary when handling this compound in the lab?
While specific safety data for this compound is limited, structurally similar spiro compounds (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) require:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal: Collaborate with certified disposal services for hazardous organic waste .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?
Advanced strategies include:
- Chiral Auxiliaries: Temporarily introduce chiral groups to direct stereochemistry during cyclization, later removed under mild conditions .
- Asymmetric Catalysis: Use transition-metal catalysts (e.g., palladium or ruthenium complexes) to control enantioselectivity in spiro ring formation .
- Dynamic Kinetic Resolution: Exploit reversible reactions to favor a single diastereomer, as demonstrated in the synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one .
Q. What methodologies are available for analyzing spirocyclic compound stability under physiological conditions?
- Forced Degradation Studies: Expose the compound to stressors (heat, light, pH extremes) and monitor degradation products via LC-MS. Impurities like 8-azaspiro[4.5]decane-7,9-dione analogs can form under acidic conditions .
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess oxidative metabolism. Structural modifications (e.g., fluorination at key positions) can enhance stability, as seen in fluorinated spiro derivatives .
Q. How does the this compound scaffold influence biological activity in drug discovery?
The rigid spiro structure enhances binding affinity to target proteins by reducing conformational entropy. For example:
- Angiogenesis Inhibition: Azaspirene, a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione derivative, inhibits endothelial cell proliferation by disrupting VEGF signaling .
- Enzyme Targeting: Spirocyclic amines are privileged scaffolds in kinase and protease inhibition due to their ability to mimic transition states .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT): Models transition states and intermediates to predict regioselectivity in cyclization reactions.
- Molecular Dynamics (MD): Simulates solvent effects and conformational flexibility during synthesis optimization .
- Retrosynthetic Software (e.g., Chematica): Proposes viable synthetic routes using known spirocyclic reaction databases .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound analogs?
- Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, catalyst batch) that may affect yields.
- Byproduct Analysis: Use LC-MS to identify unaccounted impurities or side reactions (e.g., over-oxidation of ketone intermediates) .
- Scale-Dependent Effects: Microscale reactions (e.g., in flow chemistry) often report higher yields than batch processes due to improved heat/mass transfer .
Q. Why do some studies report conflicting biological activities for similar spiro compounds?
- Structural Nuances: Minor substituent changes (e.g., fluorine vs. methyl groups) drastically alter pharmacokinetics. For instance, fluorinated spiro derivatives show enhanced metabolic stability compared to non-fluorinated analogs .
- Assay Variability: Differences in cell lines, incubation times, or endpoint measurements (e.g., IC vs. EC) can skew results. Standardized protocols (e.g., NIH/EPA guidelines) are recommended for cross-study comparisons .
Methodological Recommendations
Q. What steps should be taken to optimize a multi-step synthesis of this compound derivatives?
- DoE (Design of Experiments): Systematically vary parameters (temperature, stoichiometry) to identify critical factors affecting yield and purity.
- In-Line Monitoring: Use FTIR or Raman spectroscopy in flow reactors to track intermediate formation in real time .
- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
